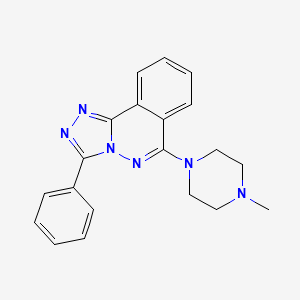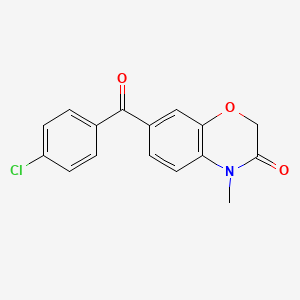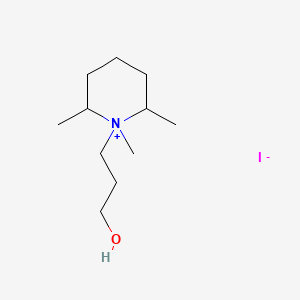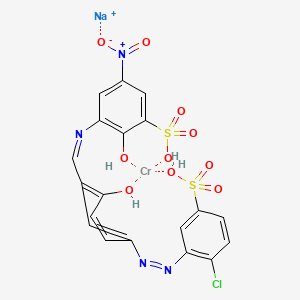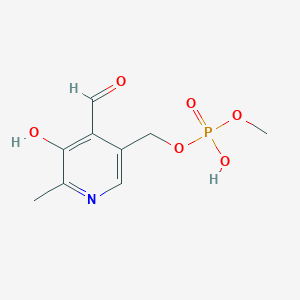
Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring. Common reagents include ortho-phenylenediamine and various aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Methoxylation: The methoxy group is typically introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzamide Structure: This involves the reaction of the benzodiazepine intermediate with benzoyl chloride or a similar reagent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the development of new benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines.
Biology
In biological research, this compound is used to study the interaction of benzodiazepines with their receptors. It helps in understanding the binding affinity and efficacy of benzodiazepines in various biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is studied for its anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to explore its efficacy in treating various neurological and psychiatric disorders.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as a lead compound for the synthesis of novel benzodiazepine-based therapeutics.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neurons.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific structural features, such as the fluorophenyl and methoxy groups. These modifications can influence its binding affinity, potency, and pharmacokinetic properties, making it distinct from other benzodiazepines.
Properties
CAS No. |
83736-93-0 |
|---|---|
Molecular Formula |
C25H25ClFN3O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c1-29-18(16-28-25(30)17-8-4-3-5-9-17)15-27-24(20-10-6-7-11-22(20)26)21-13-12-19(31-2)14-23(21)29;/h3-14,18H,15-16H2,1-2H3,(H,28,30);1H |
InChI Key |
FRWXICUBHMZUMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC=CC=C3F)CNC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


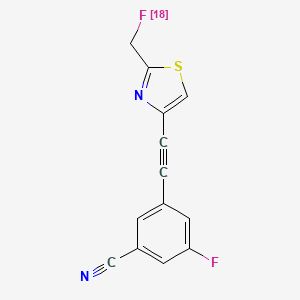
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
